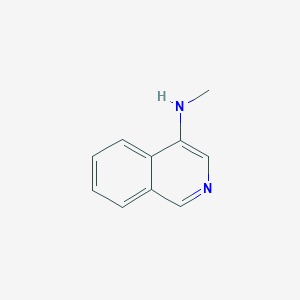

N-methylisoquinolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methylisoquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-10-7-12-6-8-4-2-3-5-9(8)10/h2-7,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLYYEBHUVICFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Isoquinoline Alkaloids and Synthetic Analogs in Chemical Biology

The story of isoquinoline (B145761) alkaloids is deeply rooted in the history of natural product chemistry and pharmacology. These compounds are a large and structurally diverse group of alkaloids, which are naturally occurring chemical compounds containing basic nitrogen atoms. wikipedia.org For centuries, plant extracts containing isoquinoline alkaloids have been utilized in traditional medicine for their potent physiological effects. amerigoscientific.comnumberanalytics.com The formal scientific investigation began in the early 19th century with the isolation of morphine from the opium poppy (Papaver somniferum), an event that is often cited as a landmark in the history of chemistry and medicine. rsc.org This discovery unveiled the therapeutic potential of this class of compounds, leading to the subsequent isolation of other significant isoquinoline alkaloids from opium, such as codeine, papaverine, and noscapine. wikipedia.orgoup.com

These naturally occurring compounds, known as benzylisoquinoline alkaloids (BIAs), are biosynthesized in plants from the amino acid tyrosine. oup.comwikipedia.org They are particularly abundant in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae. wikipedia.org The diverse pharmacological activities of these natural alkaloids, ranging from analgesia and antimicrobial effects to anticancer properties, spurred significant interest in their chemical structures and biological mechanisms. numberanalytics.comoup.com

The structural complexity and potent bioactivity of natural isoquinoline alkaloids inspired organic chemists to develop synthetic routes to these molecules and their analogs. Early synthetic efforts were aimed at confirming the structures of the isolated natural products and providing a reliable source for these compounds. Over time, the focus expanded to the creation of novel synthetic isoquinoline derivatives with improved pharmacological profiles. This led to the development of a rich field of medicinal chemistry centered on the isoquinoline scaffold, exploring how modifications to the core structure could influence biological activity. rsc.orgnih.gov These synthetic analogs have become invaluable tools in chemical biology for probing biological pathways and for the development of new therapeutic agents. nih.gov

Significance of the Isoquinoline Scaffold in Medicinal Chemistry Research

The isoquinoline (B145761) scaffold is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile templates for drug discovery. The rigid, bicyclic structure of isoquinoline, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a defined three-dimensional arrangement for substituent groups, which is crucial for specific interactions with biological macromolecules like enzymes and receptors. wikipedia.orgontosight.ai

The significance of the isoquinoline scaffold is underscored by the wide array of pharmacological activities exhibited by compounds containing this motif. nih.govontosight.ai Research has demonstrated that isoquinoline derivatives can possess anticancer, antimicrobial, anti-inflammatory, analgesic, and neuroprotective properties, among others. amerigoscientific.comontosight.ai This broad spectrum of activity has led to the development of numerous clinically used drugs and drug candidates for a variety of diseases, including cancer, infectious diseases, and neurological disorders. nih.gov

The versatility of the isoquinoline scaffold lies in its synthetic tractability. The core structure can be readily functionalized at various positions, allowing for the systematic modification of its physicochemical and pharmacological properties. rsc.org Medicinal chemists can introduce a wide range of substituents to modulate factors such as solubility, metabolic stability, and target-binding affinity. This ability to fine-tune the molecular properties of isoquinoline derivatives makes the scaffold an attractive starting point for the design of new and improved therapeutic agents. amerigoscientific.comnih.gov The continuous exploration of novel synthetic methodologies for the construction and diversification of the isoquinoline skeleton remains an active area of research, promising to unlock further therapeutic potential. rsc.orgnih.gov

Rationale for Focused Academic Investigation of N Methylisoquinolin 4 Amine and Its Derivatives

Classical Synthetic Routes to Isoquinoline Ring Systems Relevant to this compound

The formation of the isoquinoline ring is the foundational step in the synthesis of this compound. Classical methods, established for over a century, remain relevant for their robustness in creating this bicyclic aromatic system. These methods typically involve the cyclization of a substituted benzene (B151609) derivative.

Condensation and Cyclization Approaches

Two of the most prominent classical methods for isoquinoline synthesis are the Bischler-Napieralski and the Pomeranz-Fritsch reactions. Both rely on intramolecular electrophilic aromatic substitution to form the new heterocyclic ring.

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). numberanalytics.comwikipedia.org This reaction initially produces a 3,4-dihydroisoquinoline, which must then be oxidized to the fully aromatic isoquinoline. jk-sci.compharmaguideline.com The reaction is most effective when the aromatic ring is activated by electron-donating groups. jk-sci.comnrochemistry.com

The Pomeranz-Fritsch reaction offers a more direct route to the isoquinoline nucleus. organicreactions.orgwikipedia.org This method involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. thermofisher.comchemistry-reaction.com While it can provide isoquinolines with substitution patterns that are difficult to achieve through other means, yields can vary widely. organicreactions.org

| Feature | Bischler-Napieralski Reaction | Pomeranz-Fritsch Reaction |

| Starting Materials | β-arylethylamide | Benzaldehyde and 2,2-dialkoxyethylamine |

| Key Reagent | Dehydrating Lewis Acid (e.g., POCl₃, P₂O₅) | Strong Protic or Lewis Acid (e.g., H₂SO₄) |

| Initial Product | 3,4-Dihydroisoquinoline | Isoquinoline |

| Key Intermediate | Nitrilium ion or Imine-ester | Benzalaminoacetal (Schiff base) |

| Advantages | Widely applicable for 1-substituted isoquinolines | Direct route to aromatic isoquinoline |

| Limitations | Requires subsequent oxidation step; limited to electron-rich systems | Yields can be variable; potential for side reactions |

Palladium-Catalyzed Cross-Coupling Strategies for Isoquinoline Amines

Modern synthetic chemistry heavily relies on transition metal catalysis, particularly palladium, to form carbon-nitrogen bonds. The Buchwald-Hartwig amination is a powerful and versatile method for coupling amines with aryl halides or triflates. wikipedia.orglibretexts.org In the context of synthesizing isoquinolin-4-amine, a key precursor to the target molecule, this reaction is highly relevant. The strategy would involve the palladium-catalyzed coupling of a 4-halo-isoquinoline (e.g., 4-bromo-isoquinoline) with an ammonia (B1221849) equivalent or a protected amine. nih.govorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has been crucial to the success of this reaction, allowing for the coupling of a wide range of substrates under mild conditions. wikipedia.orgnih.gov

Other palladium-catalyzed methods can construct the isoquinoline ring itself. These include tandem reactions that combine C-H activation and intermolecular amination or the coupling of ortho-iodobenzaldehydes with terminal acetylenes followed by a cyclization step. acs.orgorganic-chemistry.orgnih.gov These approaches allow for the convergent and regioselective assembly of highly substituted isoquinolines. nih.gov

| Catalyst System Component | Function | Common Examples |

| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. | BINAP, Xantphos, JohnPhos, Buchwald's biarylphosphines |

| Base | Deprotonates the amine and facilitates the formation of the Pd-amido complex. | NaOtBu, Cs₂CO₃, K₃PO₄ |

Strategies for Direct Isoquinoline Amination

Direct C-H amination represents a highly atom-economical approach, as it avoids the need to pre-functionalize the isoquinoline ring with a leaving group (like a halogen). These methods involve the direct conversion of a C-H bond into a C-N bond. Research has demonstrated that the C-4 position of dihydroisoquinoline systems can be functionalized through palladium-catalyzed, heteroatom-guided direct arylation. rsc.org Furthermore, copper-catalyzed oxidative C-H amination has been successfully applied to tetrahydroquinolines, providing a pathway to aminoquinolines. nih.gov While these methods are at the forefront of synthetic innovation, their application directly to an unprotected isoquinoline to yield isoquinolin-4-amine remains a significant challenge due to regioselectivity issues.

N-Methylation Strategies for Isoquinolin-4-amine Precursors

Once isoquinolin-4-amine is obtained, the final step is the introduction of a methyl group onto the nitrogen atom. This can be achieved through several methods, each with its own advantages regarding selectivity and reaction conditions.

Selective N-Alkylation Techniques

The direct alkylation of isoquinolin-4-amine with a methylating agent like methyl iodide is a classical approach. However, this method is often plagued by a lack of selectivity, leading to over-alkylation and the formation of the undesired dimethylated quaternary ammonium (B1175870) salt. masterorganicchemistry.com

More modern and selective methods often utilize transition metal catalysis. "Borrowing hydrogen" or "hydrogen autotransfer" reactions are sustainable processes where an alcohol (in this case, methanol) serves as the alkylating agent. nih.govtib.eu Catalysts based on earth-abundant metals like manganese have been developed for the selective mono-N-alkylation of amines with alcohols. nih.govacs.org These reactions proceed under relatively mild conditions and demonstrate high chemoselectivity, minimizing the formation of over-alkylated products. nih.gov Another approach involves using nitriles as alkylating agents under catalytic hydrogenation conditions. rsc.org

Reductive Amination Methodologies

Reductive amination is arguably the most common and reliable method for the N-methylation of primary amines. masterorganicchemistry.comwikipedia.org This one-pot procedure involves two key steps:

Reaction of the primary amine (isoquinolin-4-amine) with an aldehyde (formaldehyde) to form an intermediate imine or a related species.

In-situ reduction of the imine to the corresponding secondary amine (this compound).

A key advantage of this method is that it inherently avoids over-alkylation, as the secondary amine product is generally less reactive towards further imine formation than the starting primary amine. masterorganicchemistry.com The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred because they selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH₄) | A common and inexpensive reagent, but can also reduce the starting aldehyde if conditions are not controlled. |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective for reducing imines over carbonyls at neutral or slightly acidic pH. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and effective reagent that is less toxic than NaBH₃CN and works well for a wide range of substrates. |

Functionalization and Derivatization Strategies for this compound Core

The generation of analogs based on the this compound scaffold relies on robust and adaptable synthetic methods. These strategies are designed to modify the isoquinoline nucleus, introduce a wide array of chemical groups, and perform complex transformations to access novel chemical space.

Regioselective Substitution Reactions on the Isoquinoline Nucleus

The inherent electronic properties of the isoquinoline ring system, characterized by an electron-withdrawing imine nitrogen, govern the regioselectivity of substitution reactions. thieme-connect.de This electronic influence dictates the positions at which electrophilic or nucleophilic attacks will preferentially occur, allowing for controlled functionalization.

Halogenation is a key regioselective reaction. For instance, the parent isoquinolin-4-amine can undergo bromination at the C5 position using N-bromosuccinimide, demonstrating the ability to selectively functionalize the benzene ring portion of the nucleus. thieme-connect.de While direct metalation of the isoquinoline ring is challenging, specific examples exist, such as the use of lithium di-tert-butyl(2,2,6,6-tetramethylpiperidino)zincate, which allows for efficient and directed functionalization. thieme-connect.de

In substituted isoquinolines, such as those with chloro groups, nucleophilic aromatic substitution (SNAr) reactions are common. The position of substitution is highly dependent on the reaction conditions and the nature of the nucleophile. This is a widely used strategy in related heterocyclic systems like quinazolines, where the substitution at the 4-position is often favored. nih.gov For the this compound core, this principle allows for the introduction of various functionalities by first synthesizing a di- or poly-halogenated isoquinoline precursor and then selectively substituting one of the halogens.

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, guiding the optimization of lead compounds. For the this compound core, SAR studies involve the systematic introduction of diverse chemical groups at various positions on the isoquinoline ring to assess the impact on biological activity. nih.govnih.gov

Key strategies for introducing this diversity include:

N-Alkylation and N-Arylation: The primary amino group of a 4-aminoisoquinoline (B122460) precursor can be readily alkylated to install the N-methyl group or other alkyl/aryl substituents.

C-C Bond Forming Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for attaching aryl, heteroaryl, or alkyl groups to halogenated positions of the isoquinoline nucleus.

Functionalization at C-1: The C-1 position of the isoquinoline ring is often activated for nucleophilic addition. For example, 1-methylisoquinoline (B155361) can react with aldehydes in the presence of a catalyst to generate 1-styryl isoquinoline derivatives. nih.gov

Side-Chain Modification: The modification of substituents already present on the ring is another key strategy. The length and bulkiness of side chains can be critical determinants of biological activity, as seen in other classes of molecules. researchgate.net

The following table illustrates potential points of diversification on the this compound scaffold for SAR studies.

| Position | Type of Moiety | Potential Synthetic Method | Purpose in SAR |

| N-amino | Alkyl, Aryl, Acyl | Reductive amination, Buchwald-Hartwig amination, Acylation | Explore impact of N-substituent size and electronics |

| C-1 | Alkyl, Styryl, Heterocycles | Nucleophilic addition to activated isoquinolines, Reissert reaction | Investigate interactions at the region adjacent to the ring nitrogen |

| C-3 | Alkyl, Aryl | Transition-metal catalyzed cross-coupling on 3-halo-isoquinoline | Modulate electronic properties and steric profile |

| C-5 to C-8 | Halogens, Nitro, Amino, Alkoxy | Electrophilic aromatic substitution, Nucleophilic aromatic substitution | Probe the role of substituents on the carbocyclic ring |

Advanced Synthetic Transformations for Analog Generation

Beyond simple substitutions, advanced synthetic transformations are employed to create more complex and structurally diverse analogs of this compound. These methods often involve the construction of new heterocyclic rings fused to the isoquinoline core.

Recent advances include:

Radical Coupling Reactions: Strategies involving radical cyclization can be used to construct fused ring systems. For example, an amidyl radical can undergo a 6-endo-trig cyclization to form indolo[2,1-a]isoquinoline skeletons. nih.gov

Cascade Cyclizations: Copper-catalyzed cascade reactions of functionalized precursors, such as 2-iodobenzamides with protected aminosulfonyl compounds, can lead to 3-substituted isoquinoline scaffolds through a 6-endo-dig cyclization pathway. nih.gov

Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, providing efficient access to highly decorated isoquinoline derivatives.

Synthesis of Fused Heterocycles: The isoquinoline core can be used as a building block for more elaborate structures. For instance, 1,3-dipolar cycloaddition reactions can be used to attach triazole rings to the isoquinoline system, yielding novel triazoloisoquinoline derivatives. nih.gov

These advanced methods are crucial for expanding beyond simple analogs to explore novel chemical space and identify compounds with unique biological profiles.

Investigation of Chemical Reactivity of the this compound Moiety

The this compound moiety possesses distinct reactive sites at both the exocyclic amine group and the heterocyclic ring structure.

The nitrogen atom of the N-methylamino group possesses a lone pair of electrons, which confers both basic and nucleophilic properties. lkouniv.ac.inksu.edu.sa As a nucleophile, this secondary amine readily reacts with a variety of electrophiles. msu.edulibretexts.org

Alkylation: Reaction with alkyl halides, such as methyl iodide, can lead to further alkylation. The initial reaction would form a tertiary amine, which can then be alkylated again to yield a quaternary ammonium salt in a process known as exhaustive methylation. masterorganicchemistry.com The secondary amine (this compound) is a potent nucleophile, and the resulting tertiary amine product can compete with the starting material for the alkylating agent, potentially leading to a mixture of products. masterorganicchemistry.com

Acylation: The amine functionality undergoes nucleophilic acyl substitution with electrophiles like acyl halides (e.g., benzenesulfonyl chloride) or acid anhydrides to form the corresponding amides. msu.edulibretexts.org This reaction is often rapid and does not typically require a catalyst. libretexts.org The reaction with benzenesulfonyl chloride is a classic test (the Hinsberg test) used to distinguish between primary, secondary, and tertiary amines. libretexts.org

Reaction with Carbonyls: Primary and secondary amines undergo nucleophilic addition to aldehydes and ketones, typically under acidic conditions, to form iminium ions, which can be subsequently reduced to form more substituted amines. ksu.edu.sa

The nucleophilicity of the amine is a critical factor in these reactions. It is generally enhanced by electron-donating groups and diminished by electron-withdrawing groups. ksu.edu.sa Kinetic studies on similar amine-electrophile reactions show that the reaction rate is dependent on factors such as the amine's structure, concentration, and the reaction conditions. mdpi.comcore.ac.uk

The reactivity of the isoquinoline core is influenced by the electron-withdrawing nature of the ring nitrogen and the strong electron-donating effect of the N-methylamino substituent.

Electrophilic Aromatic Substitution: The isoquinoline ring itself is generally deactivated towards electrophilic attack compared to benzene, particularly in the pyridine-like ring. arsdcollege.ac.in However, the N-methylamino group at the C4 position is a powerful activating group and directs electrophiles to the ortho and para positions. In this case, it would strongly activate the carbocyclic (benzene) portion of the molecule. Electrophilic substitution is therefore predicted to occur preferentially at the C5 position. Reactions like nitration and sulphonation on the parent isoquinoline system predominantly yield the 5-substituted product. arsdcollege.ac.in

Nucleophilic Aromatic Substitution: The pyridine (B92270) ring of isoquinoline is electron-deficient, making it susceptible to nucleophilic attack, especially at the C1 position. arsdcollege.ac.in Heating with reagents like sodium amide (in the Chichibabin reaction) can introduce an amino group at C1. arsdcollege.ac.in

Other Reactions: The presence of the methyl group on the exocyclic amine does not directly confer the acidic character seen in 1-methylisoquinoline, where the C1-methyl protons can be abstracted to participate in condensation reactions. arsdcollege.ac.in The parent isoquinoline can be reduced to form 1,2,3,4-tetrahydroisoquinoline (B50084) or oxidized to an N-oxide. arsdcollege.ac.in

The following table summarizes the predicted reactivity at different positions of the this compound ring:

| Position | Predicted Reactivity | Rationale |

| N-methylamino | Nucleophilic | Lone pair on nitrogen readily attacks electrophiles. msu.edulibretexts.org |

| C1 | Susceptible to Nucleophilic Attack | Electron-deficient position due to adjacent ring nitrogen. arsdcollege.ac.in |

| C3 | Less reactive | --- |

| C5 | Susceptible to Electrophilic Attack | Activated by the strong electron-donating N-methylamino group at C4 (ortho position). arsdcollege.ac.in |

| C6, C7, C8 | Less susceptible to Electrophilic Attack | Less activated compared to the C5 position. |

Stereochemical Aspects of Reactions

The stereochemistry of this compound is centered on its trivalent nitrogen atom.

Amine Inversion: Although the nitrogen atom in a secondary amine like this compound is bonded to three different groups (a hydrogen, a methyl group, and the isoquinolinyl group) and has a lone pair, it is not typically considered a stable chiral center. This is due to a phenomenon called pyramidal inversion, where the molecule rapidly inverts its configuration at room temperature. libretexts.orginflibnet.ac.in This rapid interconversion of enantiomers (invertomers) prevents their resolution under normal conditions. libretexts.org The rate of inversion for aliphatic tertiary amines is on the order of 10³ to 10⁵ times per second. libretexts.org

Formation of Chiral Centers: If a reaction introduces a new chiral center into the molecule, the stereochemical outcome depends on the starting material. If the starting material is achiral, a racemic mixture (a 50:50 mix of enantiomers) will be formed unless a chiral reagent or catalyst is used. lumenlearning.com

Quaternary Salts: If the amine is alkylated to form a tetracoordinate, chiral quaternary ammonium salt, the pyramidal inversion is stopped. In this case, the nitrogen atom becomes a stable stereocenter, and, in principle, the resulting enantiomers could be resolved. inflibnet.ac.in

Mechanistic Studies of Synthetic Transformations Involving this compound

Elucidating the precise mechanisms of reactions involving this compound requires a combination of experimental and computational approaches. While specific studies on this exact molecule are not widely reported, mechanistic principles can be drawn from investigations of related isoquinolines and amines.

Experimental techniques provide critical data to map reaction pathways and identify rate-determining steps.

Kinetic Studies: The rate of reactions involving amines is often studied to determine reaction orders and rate constants. For example, the reaction of amines with carbon dioxide has been shown to follow complex kinetics, with reaction orders with respect to the amine varying based on its structure and concentration. core.ac.uk Kinetic studies of alcohol-isocyanate reactions have demonstrated that the presence of a tertiary amine group can dramatically increase the reaction rate, highlighting the catalytic role amines can play. researchgate.net Such studies on this compound would reveal how its concentration, temperature, and the presence of catalysts influence the speed of its transformations.

Intermediate Isolation and Trapping: A powerful method for confirming a reaction mechanism is the isolation or trapping of a proposed intermediate. In the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction, Schiff base intermediates have been isolated and subsequently cyclized under acidic conditions, confirming their role in the reaction pathway. mcmaster.ca In other amine reactions, transient species like aziridinium (B1262131) ions have been identified through spectroscopic means (e.g., ¹⁹F-NMR) and by independent synthesis, providing strong evidence for their involvement. nih.gov

Isotopic Labeling: Deuterium (B1214612) labeling experiments are invaluable for tracking the movement of atoms during a reaction. In the asymmetric hydrogenation of 3-methylisoquinoline, deuterium gas (D₂) and deuterated solvents were used to demonstrate that hydrogen atoms in the final product originated from both the gas and the solvent, supporting a mechanism involving a tautomerization step of an enamine intermediate. rsc.org

The following table outlines common experimental methods used in mechanistic studies:

| Method | Purpose | Example Application |

| Kinetic Analysis | Determine reaction rates, orders, and activation energies. | Studying the rate of acylation to understand the influence of substituents. mdpi.com |

| Intermediate Isolation | Directly prove the existence of a transient species in a reaction pathway. | Isolation of a Schiff base in the Pictet-Spengler reaction. mcmaster.ca |

| Isotopic Labeling | Trace the path of atoms from reactants to products. | Using deuterium to probe the mechanism of isoquinoline hydrogenation. rsc.org |

| Spectroscopic Monitoring | Observe the formation and decay of species in real-time (e.g., using NMR, UV-Vis). | Monitoring the formation of glycosylamines from aromatic amines and sugars. nih.gov |

Computational Mechanistic Analysis (e.g., transition state modeling)

Computational chemistry provides insights into reaction mechanisms that are often inaccessible through experimental means alone.

Transition State Modeling: Using methods like Density Functional Theory (DFT), researchers can calculate the structures and energies of transition states—the highest energy points along a reaction coordinate. This allows for the determination of activation barriers, which are directly related to reaction rates. For the synthesis of isoquinolones, a plausible mechanism involving the formation of five- and seven-membered cobaltacycle intermediates was proposed based on mechanistic experiments and is amenable to computational verification. acs.org

Reaction Pathway Mapping: Computational models can map the entire energy profile of a reaction, from reactants through intermediates and transition states to products. This can help distinguish between competing mechanistic pathways. For instance, computational studies on the reaction of amines with nitrene sources helped rationalize the high chemoselectivity for N-N bond formation over other possible reactions like aziridination. acs.org

Rationalizing Reactivity and Selectivity: Computational analysis can explain observed experimental outcomes. Docking studies of indoline (B122111) substrates into the active site of a monoamine oxidase (MAO-N) enzyme helped to rationalize the biocatalytic mechanism and the experimental results of the aromatization reaction. researchgate.net Similarly, calculations of the electrostatic potential on aromatic amines can explain why certain structures have poor catalytic activity due to the delocalization of the nitrogen's lone pair into the aromatic system. mdpi.com

Photochemical and Electrochemical Reactivity Research

The study of the photochemical and electrochemical behavior of this compound provides insight into its electronic properties and potential for undergoing light-induced or electrically-driven transformations. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from research on related isoquinoline derivatives and other N-heterocyclic compounds.

Photochemical Reactivity

The photochemical reactivity of this compound is anticipated to be influenced by the isoquinoline core and the N-methylamino substituent. The promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) upon absorption of light can lead to the formation of a reactive excited state. acs.org This excited species can then undergo various transformations.

Research on related N-isoquinolinium salts has shown that they can undergo photochemical rearrangements. For instance, phosphite (B83602) adducts of N-alkylated isoquinolinium salts have been observed to undergo a Current time information in Bangalore, IN. N-to-C rearrangement under photochemical conditions. rsc.org This suggests that the N-methyl group in this compound could potentially be involved in light-induced migrations.

Furthermore, general principles of photoredox catalysis indicate that tertiary amines can act as reductive quenchers of excited-state photocatalysts. nih.gov This process involves a single-electron transfer from the amine, generating an amine radical cation. nih.govnih.gov This radical cation is a key intermediate that can undergo further reactions, such as deprotonation at the α-carbon to form a highly reactive α-amino radical. nih.gov In the context of this compound, this pathway could lead to functionalization at the methyl group or other positions on the isoquinoline ring.

The development of dual catalysis strategies in photochemical synthesis has expanded the range of possible reactions. acs.org These methods can facilitate complex bond formations and functionalizations that might be applicable to this compound, although specific examples are yet to be reported.

Anticipated Photochemical Reactions:

Rearrangements: Potential for N-to-C migration of the methyl group, similar to other N-alkylated isoquinolinium salts. rsc.org

Photooxidation: Formation of an amine radical cation upon single-electron transfer, leading to subsequent reactions. nih.govnih.gov

Functionalization: The reactive intermediates formed photochemically could be trapped by various nucleophiles or radical acceptors to introduce new functional groups.

Electrochemical Reactivity

The electrochemical behavior of this compound is expected to be characterized by both oxidation and reduction processes, primarily involving the nitrogen atoms and the aromatic system. The electrochemical oxidation of amines is a well-established field, with mechanisms often involving the initial formation of a radical cation. semanticscholar.org

For tertiary amines, electrochemical oxidation can lead to dealkylation or functionalization at the α-position. semanticscholar.org In the case of this compound, anodic oxidation could initiate the formation of an iminium ion intermediate, which is a powerful electrophile susceptible to nucleophilic attack. This strategy has been widely used in the late-stage functionalization of complex molecules. acs.org

Recent advances have demonstrated the electrochemical C-H functionalization of N-heteroarenes. For instance, iridium-catalyzed electrochemical C(sp²)–H alkynylation has been reported for isoquinolyl groups, showcasing the potential to directly modify the aromatic core of this compound. acs.org The electrochemical oxidation of primary amines to nitriles on electrodes like NiOOH has also been studied, though this is less directly applicable to the tertiary amine in the target molecule. nih.gov

The electrochemical activation of C-N bonds is another relevant area. While often requiring specific activating groups like in Katritzky salts, these methods highlight the possibility of cleaving the N-methyl bond under reductive or oxidative electrochemical conditions. nih.gov

Anticipated Electrochemical Reactions:

Anodic Oxidation: Formation of a radical cation, leading to deamination, N-dealkylation, or C-H functionalization of the isoquinoline ring or the methyl group. semanticscholar.orgacs.org

Reductive Processes: Potential for hydrogenation of the isoquinoline ring system under specific cathodic conditions.

Coupling Reactions: The electrochemically generated intermediates could participate in cross-coupling reactions to form new C-C or C-heteroatom bonds.

Data on Photochemical and Electrochemical Reactivity

| Parameter | Value | Conditions | Reference |

| Photochemical Data | |||

| Absorption Maximum (λmax) | Data not available | ||

| Molar Absorptivity (ε) | Data not available | ||

| Fluorescence Emission Maximum | Data not available | ||

| Quantum Yield (Φ) | Data not available | ||

| Electrochemical Data | |||

| Oxidation Potential (Epa) | Data not available | ||

| Reduction Potential (Epc) | Data not available |

Further experimental investigation is required to populate this table and fully elucidate the photochemical and electrochemical reactivity of this compound.

Advanced Analytical Methodologies in N Methylisoquinolin 4 Amine Research

Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

Spectroscopy is fundamental to the molecular characterization of N-methylisoquinolin-4-amine. While basic techniques provide initial identification, advanced methods offer a deeper understanding of its three-dimensional structure, precise molecular weight, and electronic properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY for conformational analysis)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound. While one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework, two-dimensional (2D) NMR techniques are employed to resolve complex structural and stereochemical questions.

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the isoquinoline (B145761) ring system and the N-methyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, providing definitive assignment of the ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. It is crucial for piecing together the entire molecular structure, for instance, by showing a correlation from the N-methyl protons to the C4 carbon of the isoquinoline ring. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful 2D-NMR technique that identifies protons that are close to each other in space, irrespective of their bonding connections. libretexts.orgyoutube.com This is particularly useful for conformational analysis. For this compound, a NOESY experiment could, for example, reveal a spatial correlation between the N-methyl protons and the proton at the C5 position of the isoquinoline ring. Such an observation would provide critical information about the preferred orientation or conformation of the N-methylamino group relative to the fused ring system. libretexts.org

Table 1: Potential NOESY Correlations for Conformational Analysis of this compound

This interactive table outlines hypothetical through-space correlations that could be observed in a NOESY spectrum, providing insights into the molecule's spatial arrangement.

| Proton Group 1 | Proton Group 2 | Expected Correlation? | Implied Proximity (Conformation) |

| N-CH₃ Protons | H5 Proton | Possible | Indicates proximity of the methyl group to the peri-position of the adjacent ring. |

| N-H Proton | H3 Proton | Possible | Suggests a specific orientation of the amino proton relative to the heterocyclic ring. |

| N-CH₃ Protons | H3 Proton | Possible | Provides information on the rotational conformation around the C4-N bond. |

| H1 Proton | H8 Proton | Unlikely | These protons are typically distant in a standard isoquinoline structure. |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool in the analysis of this compound, offering significant advantages over standard mass spectrometry. lcms.cz Its primary benefit is the ability to determine the mass of the parent ion and its fragments with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. nih.gov Techniques like Orbitrap or Time-of-Flight (TOF) mass analyzers are commonly used for this purpose.

Fragmentation Analysis: In addition to precise mass, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through controlled fragmentation. researchgate.net The fragmentation pattern of this compound in positive electrospray ionization (ESI) mode would be characteristic. The protonated molecule [M+H]⁺ would undergo collision-induced dissociation, leading to predictable bond cleavages. For amines, α-cleavage (cleavage of a C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.orgmiamioh.edulibretexts.org For isoquinoline alkaloids, characteristic losses of substituent groups and ring fissions are observed. researchgate.net

Expected fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃) from the N-methyl group.

Loss of the entire methylamino group.

Cleavage within the isoquinoline ring system, producing characteristic fragment ions. researchgate.net

Table 2: Predicted HRMS Fragmentation Data for this compound ([M+H]⁺)

This table presents the predicted accurate masses for the parent ion and plausible key fragments, which can be used for definitive identification.

| Ion Description | Proposed Formula | Calculated m/z (monoisotopic) |

| Protonated Parent Molecule | [C₁₀H₁₁N₂]⁺ | 159.0917 |

| Fragment from loss of •CH₃ | [C₉H₈N₂]⁺ | 144.0682 |

| Fragment from loss of HCN | [C₉H₉N]⁺ | 131.0730 |

| Benzene (B151609) ring fragment | [C₆H₅]⁺ | 77.0386 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum would show characteristic bands for the amine and aromatic components. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. nih.govnih.gov this compound, with its extended aromatic isoquinoline system, is expected to exhibit strong absorption in the UV region. The spectrum would be characterized by π → π* transitions of the conjugated system. The position and intensity of these absorption bands are sensitive to the solvent and the substitution pattern on the aromatic ring.

Table 3: Key Spectroscopic Features for this compound

This interactive table summarizes the expected absorption regions and the molecular features they correspond to in IR and UV-Vis spectroscopy.

| Spectroscopy Type | Expected Absorption Region | Assignment |

| FT-IR | 3300-3500 cm⁻¹ | N-H stretching vibration of the secondary amine. |

| FT-IR | 3000-3100 cm⁻¹ | Aromatic C-H stretching. |

| FT-IR | 2800-3000 cm⁻¹ | Aliphatic C-H stretching of the methyl group. |

| FT-IR | 1500-1600 cm⁻¹ | C=C and C=N stretching vibrations of the isoquinoline ring. |

| UV-Vis | 200-400 nm | π → π* electronic transitions within the conjugated aromatic system. |

Chromatographic Methods for Purity Assessment and Separation in Research Contexts

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

HPLC and its higher-resolution counterpart, UPLC, are the most common chromatographic methods for the analysis of non-volatile compounds like this compound. sielc.com These techniques are used to determine the purity of a sample and to perform quantitative analysis.

A typical setup involves reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, with additives like formic acid or phosphoric acid to improve peak shape). sielc.com UPLC systems use smaller particle size columns (sub-2 µm), which allows for faster analysis times, greater resolution, and reduced solvent consumption compared to traditional HPLC. Detection is commonly performed using a UV detector set to a wavelength where the compound strongly absorbs, or a mass spectrometer for enhanced selectivity and sensitivity (LC-MS). nih.gov

Table 4: Example HPLC/UPLC Method Parameters for this compound Analysis

This table provides a representative set of conditions for analyzing this compound, which can be optimized for specific applications.

| Parameter | Typical Setting | Purpose |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the compound. |

| Gradient | 5% to 95% B over 5-10 minutes | Gradually increases elution strength to separate compounds with different polarities. |

| Flow Rate | 0.4 mL/min (UPLC) | Optimized for small particle size columns. |

| Detection | UV at ~254 nm or MS (ESI+) | UV for general detection; MS for confirmation and higher sensitivity. |

Gas Chromatography (GC) with Advanced Detectors for Volatile Derivatives

Direct analysis of amines like this compound by Gas Chromatography (GC) is often challenging due to their polarity and relatively low volatility, which can lead to poor peak shape and interaction with the GC column. vt.edu Therefore, derivatization is typically required to convert the amine into a more volatile and thermally stable compound suitable for GC analysis. researchgate.netnih.gov

Common derivatization strategies involve reacting the amine's N-H group with a reagent to replace the active hydrogen. researchgate.net

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form a stable amide.

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) derivative.

Once derivatized, the compound can be analyzed by GC using a flame ionization detector (FID) for general-purpose quantification or a mass spectrometer (GC-MS) for definitive identification based on the fragment patterns of the derivative. vt.edunih.gov

Table 5: Derivatization Options for GC Analysis of this compound

This interactive table lists common reagents used to create volatile derivatives of amines, enabling their analysis by Gas Chromatography.

| Derivatization Reagent | Abbreviation | Resulting Derivative | Key Advantage |

| Trifluoroacetic Anhydride | TFAA | N-trifluoroacetyl | Highly volatile and produces good chromatographic peaks. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-trimethylsilyl | Common, effective silylating agent for active hydrogens. |

| Methyl Chloroformate | MCF | N-methoxycarbonyl | Can be performed in aqueous conditions. nih.gov |

| Heptafluorobutyrylimidazole | HFBI | N-heptafluorobutyryl | Creates a derivative highly sensitive to Electron Capture Detectors (ECD). researchgate.net |

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric purity of chiral compounds is a critical parameter, particularly in fields where stereoisomerism influences biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying enantiomers. google.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. wikipedia.org

For chiral amines and related heterocyclic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective. yakhak.org The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. yakhak.org

Table 1: Illustrative HPLC Conditions for Enantiomeric Purity Determination of this compound

| Parameter | Illustrative Value |

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Dimensions | 250 mm x 4.6 mm I.D., 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the two enantiomers |

Note: This data is illustrative and represents typical starting conditions for method development for a chiral amine.

X-ray Crystallography for Solid-State Structural Characterization

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, which is then used to determine the atomic positions. utoronto.ca

While the specific crystal structure of this compound has not been publicly reported, analysis of related isoquinoline derivatives provides insight into the likely crystallographic parameters. For instance, various substituted isoquinolines have been shown to crystallize in common crystal systems such as monoclinic or triclinic. mdpi.comresearchgate.net The table below provides an example of typical crystallographic data that might be obtained for a compound like this compound.

Table 2: Representative Crystallographic Data for an Isoquinoline Derivative

| Parameter | Illustrative Value |

| Chemical Formula | C₁₀H₁₀N₂ |

| Formula Weight | 158.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.0 Å, c = 9.0 Å, β = 95° |

| Volume | 914 ų |

| Z (Molecules/unit cell) | 4 |

| Density (calculated) | 1.150 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

Note: This data is illustrative, based on known crystal structures of similar heterocyclic compounds, and does not represent experimentally determined values for this compound.

Computational and Theoretical Chemistry Studies of N Methylisoquinolin 4 Amine

Molecular Docking and Binding Affinity Prediction with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand, such as N-methylisoquinolin-4-amine, and a protein target. The process involves sampling possible conformations of the ligand within the binding site of the protein and scoring these poses based on a scoring function that estimates the binding affinity.

While specific molecular docking studies focusing solely on this compound are not extensively detailed in publicly available literature, the isoquinoline (B145761) scaffold is a common motif in molecules targeting a range of biological entities, including kinases and receptors. nih.gov Computational screening of this compound against a panel of known protein targets would be a critical first step in identifying its potential biological activity. The binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction. nih.govvietnamjournal.ruarxiv.org Lower binding energies typically indicate a more stable protein-ligand complex.

Table 1: Hypothetical Molecular Docking Results for this compound with Selected Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718, Gly796 | Hydrogen Bond, Hydrophobic |

| c-Jun N-terminal Kinase 1 (JNK1) | 3PZE | -7.9 | Met111, Gln117, Asp169 | Hydrogen Bond, Pi-Alkyl |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.2 | Leu83, Phe80, Asp86 | Hydrogen Bond, Pi-Pi Stacking |

| PI3K/AKT/mTOR Pathway Protein | 4JIR | -7.5 | Tyr48, His110, Trp111 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular docking studies. The protein targets are chosen based on the known activities of similar isoquinoline derivatives.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules. These methods, rooted in quantum mechanics, can provide detailed information about molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. frontiersin.org DFT studies can predict the optimized geometry, total energy, dipole moment, and electrostatic potential of this compound. nih.govrsc.orgnih.gov These calculations are crucial for understanding the molecule's stability, polarity, and regions susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net For instance, the calculated molecular electrostatic potential (MEP) map can visualize the electron density distribution, highlighting areas with negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Calculated Value | Unit |

| Total Energy | -478.987 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| Ionization Potential | 8.12 | eV |

| Electron Affinity | 0.54 | eV |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net FMO analysis for this compound would provide fundamental insights into its reactivity in chemical reactions and its potential to interact with biological targets. nih.gov

Table 3: Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.66 |

Note: This data is illustrative of results from an FMO analysis.

In Silico Screening and Virtual Library Design for Analog Generation

In silico screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Virtual library design is the process of creating these large, computationally accessible libraries of molecules. rsc.orgnih.gov this compound can serve as a core scaffold for the generation of a virtual library of analogs. nih.gov By systematically modifying different positions of the molecule (e.g., the methylamino group or the isoquinoline ring system), a diverse set of derivatives can be generated computationally. chemrxiv.org These virtual libraries can then be screened against various biological targets to identify derivatives with potentially improved binding affinity, selectivity, or other desirable properties, thus accelerating the drug discovery process. rsc.org

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. livecomsjournal.orgarxiv.org An MD simulation of this compound complexed with a biological target can provide detailed insights into the stability of the binding pose predicted by molecular docking. nih.gov It allows for the observation of the dynamic behavior of the ligand-protein complex, including conformational changes in both the ligand and the protein, the role of water molecules in the binding site, and the calculation of binding free energies. elifesciences.orglammps.org Enhanced sampling techniques can be employed to explore the conformational landscape more efficiently. livecomsjournal.orgarxiv.org These simulations are crucial for validating docking results and understanding the atomistic details of ligand-target recognition. nih.gov

Biological Activity and Mechanistic Pharmacology Preclinical Research Focus

In Vitro Biological Evaluation and Target Identification

In vitro studies are fundamental for identifying the biological targets of a compound and elucidating its mechanism of action at a cellular level. sciencellonline.com These assays are crucial for understanding how a compound affects cell health, including its viability, ability to proliferate, and the induction of programmed cell death (apoptosis). sciencellonline.combioradiations.com

Cell-based assays are foundational tools for assessing the biological effects of chemical compounds. sciencellonline.com Cell viability assays measure the number of living cells in a population, often by quantifying metabolic activity or membrane integrity. bioradiations.comthermofisher.com For instance, the conversion of tetrazolium salts (like in an MTT assay) or the quantification of ATP (which is only produced by metabolically active cells) are common methods to determine the ratio of live to dead cells. nuchemsciences.comislasas.com Proliferation assays, on the other hand, specifically measure the rate of cell division. sciencellonline.com Apoptosis assays detect key events in programmed cell death, such as the activation of caspases or the fragmentation of DNA. sciencellonline.comnuchemsciences.com

While specific data on N-methylisoquinolin-4-amine in these assays is not extensively detailed in the provided literature, derivatives of related heterocyclic structures are frequently evaluated for their antiproliferative and cytotoxic effects, particularly in cancer research. For example, various 4-hydroxybenzohydrazides have been assessed for their antiproliferative activities against the PC3 prostate cancer cell line, with some compounds showing potent effects. nih.gov Such studies are critical in determining the therapeutic potential of new chemical entities.

The interaction of this compound derivatives with various enzymes has been a significant area of investigation, revealing potent and sometimes selective inhibitory activities.

Nicotinamide N-methyltransferase (NNMT)

NNMT is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, playing a role in metabolism and detoxification. mdpi.comnih.gov Overexpression of NNMT has been linked to metabolic diseases and various cancers, making it a therapeutic target. mdpi.comnih.govrsc.org Several studies have identified isoquinoline (B145761) derivatives as potent inhibitors of NNMT. mdpi.comdtic.mil For instance, certain tetrahydroisoquinoline-triazole derivatives have shown significant activity against human NNMT (hNNMT) in both enzymatic and cell-based assays. mdpi.com These drug candidates have demonstrated attractive cellular permeability, and kinetic analyses have helped characterize their reaction mechanisms. dtic.mil

| Compound | Target | IC₅₀ (Enzymatic Assay) | IC₅₀ (Cell-Based Assay, HEK293) | Source |

| Derivative 4a | hNNMT | 3.177 µM | Not Reported | mdpi.com |

| Derivative 4c | hNNMT | 7.9 µM | 2.81 µM | mdpi.com |

| Derivative 4f | hNNMT | 4.477 µM | 1.97 µM | mdpi.com |

| Derivative 4m | hNNMT | 98% inhibition at 10 µM | 1.011 µM | mdpi.com |

| Inhibitor 1 | hNNMT | 0.26 µM | Not Reported | nih.gov |

| Inhibitor 3 | hNNMT | 0.18 µM | Not Reported | nih.gov |

| Compound 1k | NNMT | 1.2 µM | Not Reported | dtic.mil |

Kinases

Protein kinases are critical regulators of cellular signaling. A derivative, 4-cyano-3-methylisoquinoline (B179422), has been identified as an inhibitor of Protein Kinase A (PKA). nih.govjneurosci.org PKA is a key enzyme in the cAMP-dependent signaling pathway. nih.gov Inhibition of PKA by 4-cyano-3-methylisoquinoline has been shown to block the stimulation of wound repair in bovine bronchial epithelial cells, indicating the role of this pathway in cell migration. physiology.org

Monoamine Oxidase (MAO)

The N-methylisoquinolinium ion (NMIQ+), a structurally related cation, has been shown to inhibit enzymes involved in dopamine (B1211576) metabolism. nih.gov In studies using a rat pheochromocytoma (PC12h) cell line, NMIQ+ inhibited Monoamine Oxidase (MAO), Tyrosine Hydroxylase (TH), and Aromatic L-amino Acid Decarboxylase (AADC). nih.gov The inhibition of TH, the rate-limiting enzyme in catecholamine synthesis, occurred with an IC₅₀ value of approximately 75 µM. nih.gov

Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of enzymes that catalyze the interconversion of carbon dioxide and bicarbonate. mdpi.com A series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives, which share a structural resemblance to isoquinolines, were evaluated for their inhibitory effects on several human (h) CA isoforms. nih.govnih.gov These compounds showed varied potency, with the tumor-associated isoform hCA IX being the most inhibited, while the membrane-anchored hCA IV was not inhibited. nih.govnih.gov

| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA IV (Kᵢ) | Source |

| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | Weak Inhibition | Weak Inhibition (few < 10 µM) | 243.6 - 2785.6 nM | No Inhibition | nih.govnih.gov |

Thymidine Phosphorylase (TP)

Thymidine phosphorylase (TP) is an enzyme whose overexpression is implicated in angiogenesis and cancer cell proliferation. nih.gov While not isoquinoline derivatives, a series of synthetic 4-hydroxybenzohydrazides were identified as TP inhibitors, demonstrating that targeting this enzyme can be a valid anti-cancer strategy. nih.gov Kinetic studies revealed that these compounds act via uncompetitive and non-competitive modes of inhibition. nih.gov

| Compound Class | Target | IC₅₀ Range | Source |

| 4-hydroxybenzohydrazides | Thymidine Phosphorylase (TP) | 6.8 to 229.5 µM | nih.gov |

Phosphodiesterases (PDE)

Phosphodiesterases are enzymes that break down cyclic nucleotides like cAMP and cGMP. While various inhibitors of PDEs are known, specific inhibitory studies focusing on this compound were not prominent in the reviewed literature.

The ability of a compound to bind to cell surface or intracellular receptors is a key determinant of its pharmacological profile.

NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. wikipedia.org Overactivation of NMDA receptors leads to excessive calcium influx and excitotoxicity, a process implicated in neurodegenerative diseases. mdpi.com The receptor channel is blocked by magnesium ions (Mg²⁺) at resting potential and requires both glutamate (B1630785) and a co-agonist like glycine (B1666218) to open. wikipedia.orgmdpi.com Amine-containing compounds can interact with the NMDA receptor. For example, Memantine, which has a positively charged amine group, acts as an uncompetitive channel blocker, binding near the Mg²⁺ site inside the channel. wikipedia.org The amine group is critical for this interaction, suggesting that this compound, with its basic amine function, could potentially interact with the NMDA receptor channel, although direct binding studies are needed for confirmation.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a vast family of transmembrane receptors that activate intracellular signaling pathways upon binding to extracellular ligands. mdpi.com For example, β-adrenergic receptors, a type of GPCR, activate adenylyl cyclase, leading to an increase in intracellular cAMP. physiology.org This activation links GPCRs directly to the cAMP/PKA signaling pathway. Furthermore, GPCRs can also serve as upstream activators of the PI3K/Akt/mTOR pathway. mdpi.com

This compound and its analogs can influence several key intracellular signaling cascades that regulate fundamental cellular processes.

cAMP/PKA Signaling Pathway

The cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway is a central signaling cascade activated by various hormones and neurotransmitters. nih.gov The pathway is initiated by the synthesis of cAMP, which then binds to the regulatory subunits of PKA, releasing the active catalytic subunits. nih.gov A significant finding is the identification of 4-cyano-3-methylisoquinoline, a close structural analog of this compound, as an inhibitor of PKA. nih.govjneurosci.orgphysiology.org This inhibition has functional consequences, as it was shown to prevent the isoproterenol-induced stimulation of epithelial wound repair, highlighting the pathway's role in cell motility. physiology.org

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling axis that promotes cell survival, growth, and proliferation. mdpi.comfrontiersin.org Dysregulation of this pathway is a common feature in many human cancers. mdpi.comnih.gov The pathway is activated when PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt. nih.gov Akt then phosphorylates a host of downstream targets, including mTOR. frontiersin.org While direct modulation by this compound is not specified, a novel 4-aminoquinazoline derivative, DHW-208, was shown to suppress the growth of human breast cancer cells by acting as a dual inhibitor of PI3K and mTOR. nih.gov This illustrates that the broader structural class can effectively target this key oncogenic pathway.

MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathway is a three-tiered kinase cascade involved in transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation and differentiation. kegg.jpassaygenie.com The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation and immunity. nih.gov Studies have shown that certain isoquinoline alkaloids can suppress both the MAPK and NF-κB signaling pathways. nih.govsci-hub.se For instance, chelidonine (B1668607) has been reported to significantly inhibit NF-κB activity and also block the MAPK pathway by preventing the phosphorylation of JNK and p38. nih.gov Similarly, 5-Aminoisoquinolinone, another related compound, was found to reduce the expression of vascular endothelial growth factor-C through the NF-κB signaling pathway in CT26 cells. scispace.com

Small molecules can interact with DNA through several mechanisms, including intercalation between base pairs and binding within the major or minor grooves. atdbio.com Minor groove binders are often characterized by having aromatic or heterocyclic ring systems and possess rotational freedom that allows them to fit snugly into the groove. atdbio.combeilstein-journals.org These molecules are often cationic, with positively charged groups (like a protonated amine) that are attracted to the negatively charged phosphate (B84403) backbone of DNA. atdbio.combeilstein-journals.org Given that this compound contains a heterocyclic isoquinoline core and a basic amine group that would be protonated at physiological pH, it possesses the key structural features for potential DNA minor groove binding. beilstein-journals.org This mode of interaction is a plausible mechanism of action that warrants further investigation.

In Vivo Mechanistic Investigations in Research Models

Translating in vitro findings into a whole-organism context is a critical step in preclinical research. While specific in vivo studies for this compound were not detailed, research on inhibitors of its identified targets provides insight into potential systemic effects.

A notable example comes from the study of NNMT inhibition in a mouse model of heart failure with preserved ejection fraction (HFpEF). nih.gov In this model, which mimics a cardiometabolic disease state, treatment with an NNMT inhibitor led to significant improvements in cardiac function. nih.gov Specifically, the inhibitor enhanced global longitudinal strain, reversed cardiac hypertrophy, and reduced fibrosis in the left ventricle. nih.gov This study demonstrates that targeting NNMT, an enzyme potently inhibited by isoquinoline derivatives, can produce tangible therapeutic benefits in a complex in vivo disease model. nih.gov

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

6.2.1. Target Engagement Studies in Animal Models 6.2.2. Mechanistic Pharmacological Investigations in Disease Models (e.g., anticancer mechanisms in xenograft models, neurochemical effects in animal models) 6.2.3. Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies for Mechanistic Insights (excluding human ADME)

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Influence of N-Methylation and Amine Position on Biological Activity

The biological activity of isoquinoline (B145761) derivatives can be significantly modulated by the presence and position of functional groups, such as the N-methyl and amino moieties.

N-Methylation: The addition of a methyl group to a nitrogen atom (N-methylation) can alter a compound's biological profile by affecting its size, lipophilicity, and ability to form hydrogen bonds. While specific studies directly comparing the biological activity of N-methylisoquinolin-4-amine to its non-methylated counterpart, isoquinolin-4-amine, are not extensively detailed in the available literature, general principles of N-methylation in related alkaloid structures provide valuable insights. For instance, in a study of norbelladine (B1215549) derivatives, N-methylation was shown to cause a twofold increase in butyrylcholinesterase (BuChE) inhibition. nih.gov Conversely, the same modification led to a slight decrease in cytotoxicity against certain cell lines. nih.gov In another example involving isoquinoline-5-sulphonohydrazide derivatives, an N-methylated analog demonstrated a notable increase in inhibitory potency against ROCK1 and ROCK2 kinases compared to the non-methylated version. tandfonline.com These findings suggest that N-methylation on the amino group of this compound could similarly enhance or alter its interaction with specific biological targets.

Amine Position: The location of the amino group on the isoquinoline ring is a critical determinant of biological activity. The isoquinoline nucleus has distinct positions where substitution can lead to vastly different pharmacological effects. For example, the synthesis of 1-aminoisoquinoline (B73089) derivatives has been a focus for creating compounds with specific therapeutic potential. nih.gov The reactivity and electronic properties of the isoquinoline ring are not uniform; the C1 position, for instance, is a preferred site for nucleophilic substitution. thieme-connect.de Therefore, an amino group at C4, as in this compound, would confer a distinct electronic distribution and steric profile compared to isomers like 1-aminoisoquinoline or 8-aminoisoquinoline (B1282671), likely resulting in different target binding and biological outcomes. nih.govgoogle.com

Impact of Substituent Effects on Isoquinoline Ring Activity (e.g., steric, electronic effects)

The activity of the isoquinoline core can be fine-tuned by adding various substituents, which exert steric and electronic effects.

Electronic Effects: The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a crucial role. The amino group itself is a potent electron donor, and its presence influences the reactivity of the entire ring system. Further substitution can modulate this. For example, in the development of certain kinase inhibitors, the addition of specific groups to the isoquinoline scaffold was essential for potency. acs.org Studies on quinolinone derivatives, a related class of compounds, have shown that electronegativity is a key parameter correlated with biological activity in Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net This indicates that the electronic landscape of the molecule, governed by its substituents, is a primary factor in its interaction with biological receptors. researchgate.net

Steric Effects: The size and spatial arrangement of substituents (steric effects) also dictate how the molecule can fit into a biological target's binding site. Bulky groups can create steric hindrance, preventing optimal interaction, or they can promote a specific conformation that enhances binding. In the development of inhibitors for the mutant B-Raf pathway, replacing a larger benzamide (B126) group with a more compact aminoisoquinoline core significantly improved kinase selectivity, highlighting the importance of steric factors. acs.org The synthesis of indenoisoquinoline derivatives as Topoisomerase 1 inhibitors also showed that the stereochemistry and steric bulk of the compounds were critical for their activity. researchgate.net

Positional Isomerism and its Effect on Target Binding Affinity

Positional isomerism, which concerns the different locations of a functional group on the isoquinoline scaffold, profoundly affects target binding affinity. Moving the N-methylamino group from the C4 position to other positions like C1, C3, C5, or C8 would create a series of isomers, each with a unique shape and electronic profile, leading to different binding affinities.

While direct comparative binding data for all positional isomers of this compound is scarce, studies on related systems underscore this principle. For example, in a series of quinoline (B57606) and isoquinoline derivatives evaluated for their potential as PET tracers, minor positional changes or substitutions led to a general loss of activity against the target protein aggregates in PSP tissue. acs.org This demonstrates high sensitivity to the precise placement of functional groups. The binding affinity of a molecule is strongly dependent on its ability to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein, and altering the substituent's position changes the geometry of these potential interactions. The development of 8-aminoisoquinoline compounds as kinase inhibitors further illustrates that activity is tied to a specific substitution pattern. google.com

Stereochemical Requirements for Optimal Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor for biological activity. While this compound itself is an achiral molecule and does not have enantiomers, the introduction of chiral centers through further substitution on the isoquinoline ring or the N-methylamino group would necessitate stereochemical considerations.

Many biologically active isoquinoline alkaloids, particularly tetrahydroisoquinolines, possess chiral centers, and their enantiomers often exhibit different pharmacological effects. nih.gov For instance, the synthesis of chiral 1-substituted isoquinoline derivatives is a significant area of research because the stereochemistry at the C1 position is often crucial for activity. nih.gov In the synthesis of indenoisoquinoline derivatives, the stereochemistry was found to be a key determinant of their biological activity as Top1 inhibitors. researchgate.net Should this compound be modified to include a chiral center, it would be expected that one enantiomer would display significantly higher potency than the other due to a more favorable three-dimensional fit with its biological target.

Correlation of Physicochemical Descriptors with Biological Activity and In Vivo Behavior (e.g., lipophilicity, brain penetration)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. researchgate.net These models use physicochemical descriptors to predict the activity of new compounds.